molecular formula C22H28O2 B1588605 (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one CAS No. 2417-00-7

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one

Cat. No. B1588605
CAS RN: 2417-00-7
M. Wt: 324.5 g/mol
InChI Key: UTSXCYFVGSFPGR-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Applications

Compounds related to the specified chemical structure have been investigated for their applications in creating polymers with unique properties. For instance, derivatives with similar structures have been utilized in the synthesis of conjugated polymers that exhibit high spin concentration, leading to materials with paramagnetic properties. These materials show potential for applications in electronic devices due to their electrical conductivity and color-changing abilities upon oxidation and reduction (Miyasaka, Yamazaki, & Nishide, 2001). Similarly, polymers bearing nitronyl nitroxide and galvinoxyl groups at specific positions have demonstrated π-conjugated and non-Kekulé-type polyradical characteristics, suggesting potential in magneto-electronic applications (Nishide, Hozumi, Nii, & Tsuchida, 1997).

Molecular Electronics and Spintronics

Research into similar compounds has explored their use in molecular electronics and spintronics. The study of polyradicals and their derivatives, particularly those involving cyclohexadiene rings and tert-butyl groups, has opened new avenues for developing materials that can function as single-molecule magnets or components in spin-based electronic devices. The stability and spin concentration of these materials, along with their electronic properties, make them suitable candidates for advanced technological applications (Yoshioka, Nishide, Kaneko, Yoshiki, & Tsuchida, 1992).

Organic Synthesis and Catalysis

Compounds with similar structures have been employed in organic synthesis and catalysis, demonstrating the versatility of these chemical frameworks. For example, the desymmetrization of metallated cyclohexadienes has been achieved through reactions with chiral N-tert-butanesulfinyl imines, providing access to asymmetric synthetic intermediates useful in natural product synthesis (Maji, Fröhlich, & Studer, 2008). Additionally, reactions involving silylene and cyclohexadiene derivatives have been studied for their potential in synthesizing complex molecular architectures, contributing to the development of new synthetic methodologies (Ostendorf, Saak, Haase, & Weidenbruch, 2001).

properties

IUPAC Name

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXCYFVGSFPGR-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C\2/C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418026
Record name (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one

CAS RN

2417-00-7
Record name 2417-00-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Reactant of Route 2
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Reactant of Route 3
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Reactant of Route 4
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Reactant of Route 5
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Reactant of Route 6
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.